N-(2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
Description
The compound N-(2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide is a benzimidazole-derived acetamide featuring a 2-methoxyphenyl substituent on the acetamide nitrogen and a 2-oxo-imidazo[1,2-a]benzimidazole core. The 2-methoxy group on the phenyl ring may enhance solubility through hydrogen bonding, while the fused imidazo-benzimidazole system provides a rigid planar structure conducive to target binding.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-25-15-9-5-3-7-12(15)19-16(23)10-14-17(24)21-18-20-11-6-2-4-8-13(11)22(14)18/h2-9,14H,10H2,1H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAUUUSUBNVABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2C(=O)NC3=NC4=CC=CC=C4N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Scaffold Variations
The imidazo[1,2-a]benzimidazole core is conserved across several analogs, but substituents on the nitrogen atoms and the acetamide side chain vary significantly:
*Calculated based on analogous structures.
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2-methoxy group (electron-donating) contrasts with electron-withdrawing groups like trifluoromethyl (), which may reduce solubility but improve metabolic stability .
- Aromatic vs.
- Bulkiness and Steric Effects : Cyclohexyl () and furan-2-ylmethyl () substituents introduce steric hindrance, which could limit binding to flat enzymatic pockets .
Pharmacological Implications (Inferred from Analogs)
- Antimicrobial Activity : Compounds with benzothiazole-acetamide hybrids (e.g., ) exhibit MIC values in the range of 10.7–21.4 μmol mL⁻¹, highlighting the importance of electron-deficient aromatic rings . The target’s methoxy group may reduce potency compared to trifluoromethyl analogs but improve solubility.
- Anticancer Potential: Benzimidazole derivatives with N,O-bidentate directing groups () are effective in metal-catalyzed C–H functionalization, suggesting possible use in targeted therapies .
- Biofilm Inhibition : Fluorophenyl and furylmethyl substituents () are associated with biofilm disruption, though the target’s methoxy group may alter this activity .
Crystallography and Molecular Interactions
Hydrogen bonding patterns, critical for crystal packing and solubility, are influenced by substituents:
- The methoxy group in the target compound can act as a hydrogen-bond acceptor, contrasting with non-polar groups like trifluoromethyl .
- Planar imidazo-benzimidazole cores () facilitate π-π stacking, but bulky substituents (e.g., cyclohexyl in ) disrupt this .
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